molecular formula C16H19NO2 B171761 Bis(4-methoxybenzyl)amine CAS No. 17061-62-0

Bis(4-methoxybenzyl)amine

Cat. No.: B171761
CAS No.: 17061-62-0
M. Wt: 257.33 g/mol
InChI Key: HBKPDEWGANZHJO-UHFFFAOYSA-N
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Description

Bis(4-methoxybenzyl)amine is an aromatic amine with the molecular formula C16H19NO2 and a molecular weight of 257.33 g/mol . It is characterized by the presence of two 4-methoxybenzyl groups attached to a central amine nitrogen atom. This compound is known for its applications in organic synthesis and various scientific research fields.

Safety and Hazards

Bis(4-methoxybenzyl)amine is considered hazardous. It causes severe skin burns and eye damage . It may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

Bis(4-methoxybenzyl)amine is a chemical compound with the molecular formula C16H19NO2 It has been used as a reagent for the synthesis and biological evaluation of pentanedioic acid derivatives as farnesyltransferase inhibitors . Farnesyltransferase is an enzyme involved in the post-translational modification of proteins, and its inhibition can affect various cellular processes.

Mode of Action

It’s known to interact with its targets (like farnesyltransferase) during the synthesis of certain compounds . This interaction can lead to changes in the biochemical properties of the synthesized compounds, potentially altering their biological activity.

Result of Action

Its use in the synthesis of farnesyltransferase inhibitors suggests it may have a role in modulating protein function and influencing cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(4-methoxybenzyl)amine can be synthesized through the reaction of 4-methoxybenzyl chloride with ammonia or primary amines under basic conditions. The reaction typically involves the use of a solvent such as methanol or ethanol and a base like sodium hydroxide or potassium carbonate .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Bis(4-methoxybenzyl)amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its dual 4-methoxybenzyl groups provide enhanced stability and reactivity compared to similar compounds .

Properties

IUPAC Name

1-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-18-15-7-3-13(4-8-15)11-17-12-14-5-9-16(19-2)10-6-14/h3-10,17H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBKPDEWGANZHJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351948
Record name Bis(4-methoxybenzyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17061-62-0
Record name Bis(4-methoxybenzyl)amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17061-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(4-methoxybenzyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name bis[(4-methoxyphenyl)methyl]amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

p-Anisaldehyde (411 mmol), 4-methoxybenzylamine (411 mmol) and toluene (500 mL) were combined in a round bottomed flask fitted with a condenser and a Dean-Stark trap. The reaction was refluxed for 1 h during which water was removed from the reaction mixture. The reaction was cooled and concentrated. The residue was dissolved in MeOH (120 mL). The mixture was cooled to 5° C. and NaBH4 (205 mmol) was added in portions over 45 min. The reaction was slowly heated to reflux. After 2 h at reflux, the reaction was cooled to room temperature and concentrated. The residue was dissolved in EtOAc. The organic layer was washed (3×H2O and brine), dried (Na2SO4) and concentrated to yield the desired product.
Quantity
411 mmol
Type
reactant
Reaction Step One
Quantity
411 mmol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
205 mmol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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